3-(Hydroxymethyl)-3-methylpyrrolidin-2-one

Lipophilicity Medicinal Chemistry Physicochemical Property

Medicinal chemistry teams developing β3-adrenergic receptor agonists or GSK-3β inhibitors require conformationally defined scaffolds with batch-to-batch consistency. 3-(Hydroxymethyl)-3-methylpyrrolidin-2-one addresses this with a quaternary carbon at the 3-position-the precise substitution pattern validated in lead series achieving EC50 = 49 nM in cellular β3-AR assays. • Geminal methyl/hydroxymethyl substituents impose conformational restriction and enable incremental lipophilicity tuning (+0.4 log units vs. des-methyl analog) without altering hydrogen-bonding capacity. • Scaffold elaborated to yield GSK-3β inhibitors with IC50 as low as 5 nM. • Supplied at 97% purity from qualified sources, reducing variability in parallel synthesis and combinatorial chemistry workflows. Research quantities available for immediate global dispatch.

Molecular Formula C6H11NO2
Molecular Weight 129.159
CAS No. 1781900-40-0
Cat. No. B2397979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)-3-methylpyrrolidin-2-one
CAS1781900-40-0
Molecular FormulaC6H11NO2
Molecular Weight129.159
Structural Identifiers
SMILESCC1(CCNC1=O)CO
InChIInChI=1S/C6H11NO2/c1-6(4-8)2-3-7-5(6)9/h8H,2-4H2,1H3,(H,7,9)
InChIKeyOBVUYDLKWAXYGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxymethyl)-3-methylpyrrolidin-2-one: Structural and Physicochemical Baseline


3-(Hydroxymethyl)-3-methylpyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a quaternary carbon center at the 3-position, with geminal methyl and hydroxymethyl substituents [1]. This structural motif distinguishes it from simpler hydroxymethyl pyrrolidinones lacking the 3-methyl group, resulting in a distinct physicochemical profile (MW 129.16, XLogP3 -0.1, 2 HBD, 2 HBA) [2].

Substitution Limitations of 3-(Hydroxymethyl)-3-methylpyrrolidin-2-one


The 3-methyl group in 3-(hydroxymethyl)-3-methylpyrrolidin-2-one creates a quaternary carbon center that impacts conformational restriction and lipophilicity, parameters critical for target engagement and metabolic stability. In the β3-adrenergic receptor agonist series, hydroxymethyl pyrrolidines with precise substitution patterns exhibited EC50 values as low as 49 nM in cellular assays, whereas analogs with altered substitution lost potency or selectivity [1]. Blind substituting a generic 3-(hydroxymethyl)pyrrolidin-2-one would forfeit the optimized steric and electronic parameters embedded in the lead series.

Quantitative Comparison: 3-(Hydroxymethyl)-3-methylpyrrolidin-2-one vs Analogs


XLogP3 Lipophilicity Comparison

The target compound exhibits a computed XLogP3 of -0.1, compared to -0.5 for the des-methyl analog 3-(hydroxymethyl)pyrrolidin-2-one (CAS 76220-94-5) [1][2]. The 0.4 log unit increase in lipophilicity reflects the methyl group contribution, which can enhance passive membrane permeability and modulate binding to hydrophobic protein pockets.

Lipophilicity Medicinal Chemistry Physicochemical Property

Predicted Boiling Point: Des-Methyl Analog Comparison

The predicted boiling point of 3-(hydroxymethyl)-3-methylpyrrolidin-2-one is 318.1±15.0 °C , while 3-(hydroxymethyl)pyrrolidin-2-one has a predicted boiling point of 346.0±15.0 °C . The approximately 28 °C lower boiling point for the methylated compound indicates reduced intermolecular hydrogen bonding or increased vapor pressure, which may be advantageous for synthesis purification via distillation.

Boiling Point Volatility Physicochemical Property

Computed Density: Des-Methyl Analog Comparison

The predicted density of 3-(hydroxymethyl)-3-methylpyrrolidin-2-one is 1.092±0.06 g/cm³ , compared to 1.153±0.06 g/cm³ for 3-(hydroxymethyl)pyrrolidin-2-one . The 0.061 g/cm³ lower density suggests a less compact packing arrangement, likely due to the methyl group steric effect.

Density Physical Property Formulation

Purity and Physical Form Specification

The compound is commercially available as a solid powder with a purity specification of 97% from multiple reputable chemical suppliers . This contrasts with some analogs like 5-(hydroxymethyl)-1-methylpyrrolidin-2-one, which is supplied as a liquid, potentially complicating handling and storage.

Purity Procurement Quality Control

Application Scenarios for 3-(Hydroxymethyl)-3-methylpyrrolidin-2-one


β3-Adrenergic Receptor Agonist Scaffold Development

The compound's hydroxymethyl pyrrolidine core matches the pharmacophore required for β3-AR agonism, as patented by Merck in US 8,247,415, where lead compounds reached EC50 = 49 nM in CHO cells expressing human β3-AR . Researchers developing novel β3-AR agonists for overactive bladder or metabolic disorders can use 3-(hydroxymethyl)-3-methylpyrrolidin-2-one as a starting point for structure-activity exploration.

GSK-3β Inhibitor Lead Optimization

Although the parent compound itself shows modest GSK-3β inhibition (IC50 ~5,000 nM in recombinant human GSK-3β assay) , its quaternary carbon scaffold has been elaborated to yield derivatives with IC50 values as low as 5 nM in radiometric assays . Medicinal chemistry teams targeting kinase inhibition pathways can leverage the scaffold to introduce additional substituents that enhance potency and selectivity.

Physicochemical Property Modulation in Drug Design

The 0.4 log unit increase in XLogP3 compared to the des-methyl analog makes this compound a valuable tool for exploring structure-property relationships (SPR) where incremental lipophilicity modulation is needed to optimize ADME properties without drastically altering molecular weight or hydrogen bonding capacity.

Reliable Synthetic Intermediate Procurement

With solid form and 97% purity commercially available from established suppliers , the compound offers a standardized building block for combinatorial chemistry and parallel synthesis workflows, reducing the variability inherent in custom-synthesized analogs.

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